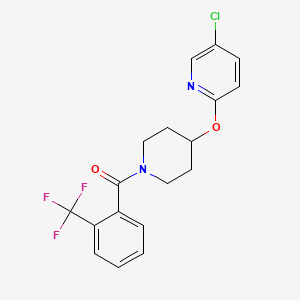
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2O2 and its molecular weight is 384.78. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal and Structural Studies
Research has been conducted on related compounds to understand their thermal properties, structural conformations, and electronic characteristics. For example, studies on closely related compounds have involved synthesis, characterization, and detailed analysis of molecular structures through techniques like X-ray diffraction, which reveal insights into their thermal stability and potential applications in material science. These compounds often exhibit interesting intermolecular interactions, which could have implications for their use in developing new materials or in drug design (Karthik et al., 2021).
Antimicrobial Activity
Synthesis and evaluation of related compounds for antimicrobial activity highlight their potential in addressing bacterial and fungal infections. Research indicates that derivatives of such compounds can exhibit significant activity against various pathogenic strains, suggesting their potential utility in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Chemical Characterization
The process of synthesizing and characterizing compounds similar to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" involves various chemical reactions and analytical techniques. Research into their synthesis offers insights into efficient production methods, which could be relevant for industrial processes or further pharmacological studies (Rui, 2010).
Molecular Docking and Antimicrobial Activity
Some studies focus on the molecular structure, docking studies, and antimicrobial activity of related compounds. Through computational and experimental approaches, these works assess the binding efficiencies and biological activities of the compounds, providing valuable information for drug discovery and development (Sivakumar et al., 2021).
Antitubercular and Antiinflammatory Activities
Further research has explored the potential of similar compounds in treating tuberculosis and inflammation. These studies demonstrate the compounds' effectiveness against Mycobacterium tuberculosis and their ability to reduce inflammation, indicating their potential therapeutic applications (Bisht et al., 2010; Ravula et al., 2016).
Eigenschaften
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-12-5-6-16(23-11-12)26-13-7-9-24(10-8-13)17(25)14-3-1-2-4-15(14)18(20,21)22/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMHZAAOCDTJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


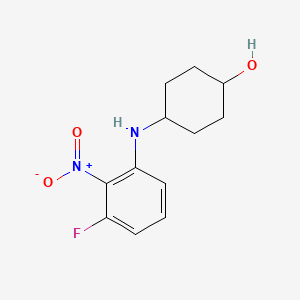
![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)
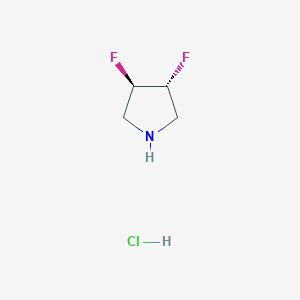
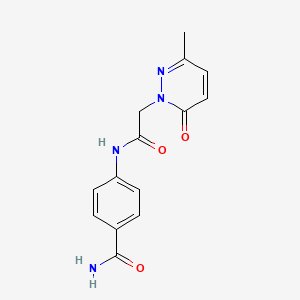
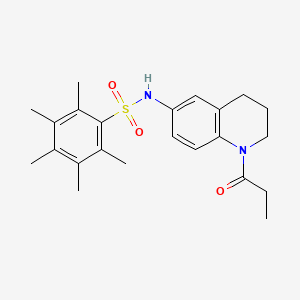


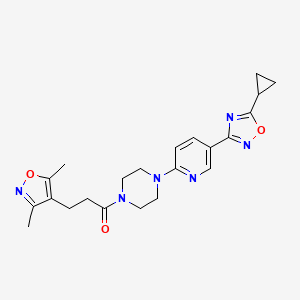
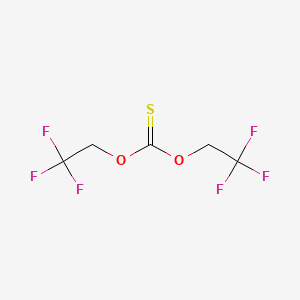
![2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2596681.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)